molecular formula C16H23ClN2 B13739774 5,6,7,8,9,10-Hexahydro-5-(3-aminopropyl)cyclohept(b)indole hydrochloride CAS No. 17901-78-9

5,6,7,8,9,10-Hexahydro-5-(3-aminopropyl)cyclohept(b)indole hydrochloride

Katalognummer: B13739774
CAS-Nummer: 17901-78-9
Molekulargewicht: 278.82 g/mol
InChI-Schlüssel: CNFHWXKQUGXYRP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,6,7,8,9,10-Hexahydro-5-(3-aminopropyl)cyclohept(b)indole hydrochloride is a chemical compound that belongs to the class of cyclohept(b)indole derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8,9,10-Hexahydro-5-(3-aminopropyl)cyclohept(b)indole hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cycloheptanone with an appropriate amine, followed by cyclization and subsequent reduction steps. The reaction conditions often include the use of solvents such as tetrahydrofuran and catalysts like sodium hydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization and chromatography to ensure the compound meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

5,6,7,8,9,10-Hexahydro-5-(3-aminopropyl)cyclohept(b)indole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of fully reduced cyclohept(b)indole derivatives.

    Substitution: Formation of N-substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

5,6,7,8,9,10-Hexahydro-5-(3-aminopropyl)cyclohept(b)indole hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5,6,7,8,9,10-Hexahydro-5-(3-aminopropyl)cyclohept(b)indole hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5,6,7,8,9,10-Hexahydro-5-(3-aminopropyl)cyclohept(b)indole hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its aminopropyl group allows for versatile chemical modifications and potential interactions with biological targets, making it a valuable compound for research and development.

Eigenschaften

CAS-Nummer

17901-78-9

Molekularformel

C16H23ClN2

Molekulargewicht

278.82 g/mol

IUPAC-Name

3-(7,8,9,10-tetrahydro-6H-cyclohepta[b]indol-5-yl)propylazanium;chloride

InChI

InChI=1S/C16H22N2.ClH/c17-11-6-12-18-15-9-3-1-2-7-13(15)14-8-4-5-10-16(14)18;/h4-5,8,10H,1-3,6-7,9,11-12,17H2;1H

InChI-Schlüssel

CNFHWXKQUGXYRP-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2=C(CC1)N(C3=CC=CC=C23)CCC[NH3+].[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.